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Compound of Interest

Compound Name: IV-361

Cat. No.: B15585928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity

of IV-361, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided

methodologies are intended to guide researchers in assessing the biochemical and cellular

effects of this compound.

Introduction to IV-361
IV-361 is an orally active and selective inhibitor of CDK7 with a high degree of potency.[1]

CDK7 is a critical component of the transcription factor TFIIH and the CDK-activating kinase

(CAK) complex.[1] Through its roles in regulating transcription and the cell cycle, CDK7 has

emerged as a promising target in oncology. IV-361 demonstrates anti-tumor activity, including

the inhibition of HCT-116 cancer cell growth.[1]

Data Presentation
A summary of the in vitro inhibitory activities of IV-361 is presented in the table below.
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Target/Cell
Line

Assay Type Metric Value Notes

CDK7
Kinase Inhibition

Assay
Kᵢ ≤50 nM

Demonstrates

high-affinity

binding to CDK7.

[1]

CDK2
Kinase Inhibition

Assay
Kᵢ ≥1000 nM

Indicates

selectivity for

CDK7 over

CDK2.[1]

PLK1
Kinase Inhibition

Assay
Kᵢ ≥5000 nM

Shows low

activity against

Polo-like kinase

1.[1]

HCT-116 (Colon

Carcinoma)

Cell Growth

Inhibition
GI₅₀ ≤100 nM

Effective in

inhibiting the

growth of this

cancer cell line.

[1]

Peripheral Blood

Mononuclear

Cells (PBMCs)

Cytokine

Production

Inhibition

IC₅₀ ≤100 nM

Inhibits the

production of IL-

2 and IL-17.[1]

Signaling Pathway of CDK7 Inhibition
CDK7 plays a dual role in transcription and cell cycle control. As part of the general

transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA

Polymerase II (RNAPII), which is a critical step for transcription initiation.[1] As a component of

the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2,

CDK4, and CDK6, which are essential for cell cycle progression.[1][2] Inhibition of CDK7 by IV-
361 disrupts these processes, leading to cell cycle arrest and suppression of tumor growth.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.medchemexpress.com/literature/iv-361-is-an-orally-active-and-selective-cdk7-inhibitor.html
https://www.medchemexpress.com/literature/iv-361-is-an-orally-active-and-selective-cdk7-inhibitor.html
https://www.medchemexpress.com/literature/iv-361-is-an-orally-active-and-selective-cdk7-inhibitor.html
https://www.medchemexpress.com/literature/iv-361-is-an-orally-active-and-selective-cdk7-inhibitor.html
https://www.medchemexpress.com/literature/iv-361-is-an-orally-active-and-selective-cdk7-inhibitor.html
https://www.medchemexpress.com/literature/iv-361-is-an-orally-active-and-selective-cdk7-inhibitor.html
https://www.medchemexpress.com/literature/iv-361-is-an-orally-active-and-selective-cdk7-inhibitor.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cdk7_IN_8_in_Cell_Based_Proliferation_Assays.pdf
https://www.benchchem.com/product/b15585928?utm_src=pdf-body
https://www.benchchem.com/product/b15585928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transcription Regulation

Cell Cycle Control

TFIIH Complex CDK7 RNA Polymerase II
(CTD)

Phosphorylates Ser5/7 Transcription
Initiation

CAK Complex CDK7 CDK1, CDK2,
CDK4, CDK6

Phosphorylates
(Activates) Cell Cycle

Progression

IV-361

Click to download full resolution via product page

CDK7 signaling and the inhibitory action of IV-361.

Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of IV-361.

CDK7 Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of CDK7 by quantifying the amount of ADP produced

in the phosphorylation reaction.

Materials:

Recombinant human CDK7/Cyclin H/MAT1 enzyme complex

CDK substrate peptide (e.g., a peptide containing the YSPTSPS sequence)

ATP
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

IV-361 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Microplate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a serial dilution of IV-361 in kinase assay buffer. The final

DMSO concentration should not exceed 1%. Include a DMSO-only control.

Kinase Reaction Setup:

Add 2.5 µL of the diluted IV-361 or DMSO control to the wells of the assay plate.

Prepare a 2X enzyme solution of the CDK7 complex in kinase assay buffer.

Prepare a 2X substrate/ATP solution containing the CDK substrate peptide and ATP in

kinase assay buffer.

Add 2.5 µL of the 2X enzyme solution to each well.

Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final

reaction volume is 10 µL.

Incubation: Incubate the plate at 30°C for 1 hour.

Reaction Termination and ADP Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate the plate at room temperature for 40 minutes.
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Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate the plate at room temperature for 30 minutes.

Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of IV-361 relative

to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
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Prepare IV-361 Serial Dilutions
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Incubate at RT for 40 min

Add Kinase Detection Reagent

Incubate at RT for 30 min

Measure Luminescence

Calculate IC₅₀

Click to download full resolution via product page

Workflow for the CDK7 Kinase Assay.
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Cell Viability Assay (MTT or WST-8/CCK-8)
This protocol determines the effect of IV-361 on the proliferation of cancer cell lines, such as

HCT-116.

Materials:

HCT-116 cells (or other cancer cell line of interest)

Complete culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin/Streptomycin

for HCT-116)[3]

IV-361 stock solution (in DMSO)

96-well cell culture plates

MTT or WST-8/CCK-8 reagent

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

Microplate reader capable of measuring absorbance

Procedure:

Cell Seeding:

Harvest and count the HCT-116 cells.

Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of

complete medium.

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of IV-361 in complete culture medium.

Include a vehicle control (DMSO) at the same final concentration as the highest IV-361
treatment.
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Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of IV-361.

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Viability Measurement:

For WST-8/CCK-8: Add 10 µL of the WST-8/CCK-8 reagent to each well and incubate for

1-4 hours at 37°C.

For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C. Then, remove the medium and add 150 µL of solubilization solution.

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for

WST-8/CCK-8, 570 nm for MTT) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Determine the GI₅₀ value from the dose-response curve.

Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly assesses the cellular activity of IV-361 by measuring the phosphorylation

status of RNAPII, a direct substrate of CDK7.

Materials:

Cancer cell line (e.g., HCT-116)

Complete culture medium

IV-361 stock solution (in DMSO)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes
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Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Anti-phospho-RNAPII CTD (Ser5)

Anti-phospho-RNAPII CTD (Ser2)

Anti-total RNAPII (Rpb1)

Anti-GAPDH or β-actin (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment:

Plate cells and allow them to attach overnight.

Treat the cells with various concentrations of IV-361 for a specified time (e.g., 2-6 hours).

Protein Extraction:

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Signal Detection:

Wash the membrane with TBST.

Apply the ECL substrate and detect the signal using an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

levels of phosphorylated RNAPII to total RNAPII and the loading control.
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Workflow for Western Blot Analysis of RNAPII Phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. benchchem.com [benchchem.com]

3. elabscience.com [elabscience.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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